3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-5-methylpyrazole in the presence of a suitable catalyst, followed by cyclization with formic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and used in similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its specific structural features, such as the chlorophenyl group and the carboxylic acid moiety, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c1-8-11(14(19)20)6-16-13-12(7-17-18(8)13)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) |
InChI Key |
MTGKQWPCJCEORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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